![molecular formula C5H9F2N B2896953 (3R,4S)-3,4-Difluoropiperidine CAS No. 1408074-95-2](/img/structure/B2896953.png)
(3R,4S)-3,4-Difluoropiperidine
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Overview
Description
Piperidines are a class of organic compounds with a six-membered ring containing one nitrogen atom . They are widely used in medicinal chemistry due to their presence in many biologically active molecules. The “(3R,4S)” notation refers to the stereochemistry of the molecule, indicating the spatial arrangement of the atoms.
Synthesis Analysis
The synthesis of piperidine derivatives can involve various methods, including cyclization reactions, ring-opening reactions of aziridines, and reduction of pyridines . The specific synthesis pathway for “(3R,4S)-3,4-Difluoropiperidine” would depend on the starting materials and desired substitutions on the piperidine ring.Molecular Structure Analysis
The molecular structure of piperidines is characterized by a six-membered ring with one nitrogen atom. The “3,4-Difluoropiperidine” indicates that there are fluorine atoms at the 3rd and 4th positions of the ring. The “(3R,4S)” notation describes the stereochemistry of these substituents .Chemical Reactions Analysis
Piperidines can undergo a variety of chemical reactions, including N-alkylation, N-acylation, and reactions at the carbon atoms of the ring . The specific reactions that “this compound” can undergo would depend on the presence and position of other functional groups in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include factors like boiling point, melting point, solubility, and stability. These properties for “this compound” would need to be determined experimentally .Scientific Research Applications
Synthesis and Chemical Properties
(3R,4S)-3,4-Difluoropiperidine and its variants have garnered significant interest in the field of organic and medicinal chemistry due to their unique chemical properties and potential applications. The synthesis of these compounds often involves complex processes. For example, Verniest et al. (2008) explored a synthetic pathway for 3,3-difluoropiperidines starting from delta-chloro-alpha,alpha-difluoroimines, demonstrating the creation of new 3,3-difluoropiperidines and N-protected 3,3-difluoropipecolic acid, a new fluorinated amino acid (Verniest et al., 2008). Surmont et al. (2010) further developed synthetic strategies for 4-substituted 3,3-difluoropiperidines, yielding compounds like N-protected 3,3-difluoroisonipecotic acid and 4-benzyloxy-3,3-difluoropiperidine (Surmont et al., 2010).
Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to study the conformational dynamics of difluoropiperidines. Yousif and Roberts (1968) used fluorine magnetic resonance spectroscopy to measure the rates of inversion of 4,4-difluoropiperidine, offering insights into the energy dynamics and conformational stability of these molecules (Yousif & Roberts, 1968).
Physicochemical Properties
The study of the physicochemical properties of fluorinated piperidines, including this compound, reveals important information about their behavior and potential applications. Orliac et al. (2014) investigated the physicochemical properties of libraries of 3-amino- and 3-amidofluoropiperidines, examining how fluorine atoms influence factors like pKa and lipophilicity (Orliac et al., 2014).
Application in Animal Models and Toxicity Testing
In the broader context of scientific research, the principles of the 3Rs (Replacement, Reduction, Refinement) are increasingly applied in animal models and toxicity testing. This approach aims to minimize animal use while ensuring high-quality scientific outcomes, and its application can be seen in various fields including pharmaceutical research (Graham & Prescott, 2015), (Lewis, 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3R,4S)-3,4-difluoropiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N/c6-4-1-2-8-3-5(4)7/h4-5,8H,1-3H2/t4-,5+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWQIGWFVSNAHY-CRCLSJGQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]([C@H]1F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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